An In-depth Technical Guide to 1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene
An In-depth Technical Guide to 1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene
This document provides a detailed technical overview of 1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene (CAS 18436-63-0), a specialized organic compound. Given the limited availability of direct experimental data for this specific molecule in public literature, this guide synthesizes information from the well-established chemistry of its constituent functional groups: the 2,4-dinitrophenyl moiety and the dimethoxyethyl (acetal) group. The insights provided are grounded in fundamental principles of organic chemistry and data from analogous, well-characterized compounds, offering a predictive yet robust profile for researchers, scientists, and professionals in drug development.
Introduction and Structural Elucidation
1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene is a derivative of dinitrobenzene featuring a protected aldehyde functional group in the form of a dimethyl acetal. The core structure consists of a benzene ring substituted with two nitro groups at positions 2 and 4, and a 2,2-dimethoxyethyl ether linkage at position 1. The electron-withdrawing nature of the two nitro groups significantly influences the reactivity of the aromatic ring and the properties of the molecule as a whole. Its primary utility in a research and development context is likely as a stable precursor to the highly reactive 2-(2,4-dinitrophenyl)acetaldehyde, allowing for the controlled introduction of this aldehyde in multi-step synthetic pathways.
Physicochemical Properties
| Property | Predicted Value / Description | Rationale |
| CAS Number | 18436-63-0 | - |
| Molecular Formula | C₉H₁₀N₂O₆ | Derived from structural analysis. |
| Molecular Weight | 242.19 g/mol | Calculated from the molecular formula.[4] |
| Appearance | Likely a yellow to orange crystalline solid. | Dinitrophenyl compounds are typically colored solids.[5] |
| Melting Point | Estimated in the range of 70-100 °C. | Analogy with 1-methoxy-2,4-dinitrobenzene and other substituted dinitrobenzene compounds suggests a moderate melting point. |
| Boiling Point | > 300 °C (with potential decomposition). | High boiling point is expected due to the molecular weight and polar nitro groups. Dinitrobenzene derivatives often decompose near their boiling points.[6] |
| Solubility | Sparingly soluble in water; Soluble in common organic solvents such as acetone, dichloromethane, ethyl acetate, and THF. | The polar nitro groups and ether linkages provide some polarity, but the overall aromatic character dominates, leading to good solubility in organic media. Dinitrobenzene itself has very low water solubility.[6] |
Proposed Synthesis and Purification
A plausible and efficient route to synthesize 1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene is via a nucleophilic aromatic substitution (SₙAr) reaction. This well-established reaction class is highly effective for attaching nucleophiles to electron-deficient aromatic rings, such as 2,4-dinitrobenzene systems.
Synthetic Rationale
The reaction involves the displacement of a good leaving group (e.g., a halide) from a 2,4-dinitrobenzene precursor by the alkoxide of 2,2-dimethoxyethanol. 1-Chloro-2,4-dinitrobenzene or the more reactive 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) are excellent starting materials. The strong electron-withdrawing effect of the two nitro groups stabilizes the negatively charged intermediate (Meisenheimer complex), thereby facilitating the substitution reaction.
Experimental Protocol: Synthesis
-
Preparation of the Alkoxide:
-
To a stirred solution of 2,2-dimethoxyethanol (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
-
Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the sodium alkoxide nucleophile without competing in the subsequent substitution reaction. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.
-
-
Nucleophilic Aromatic Substitution:
-
After hydrogen evolution ceases (approx. 30 minutes), add a solution of 1-chloro-2,4-dinitrobenzene (1.0 equivalent) in anhydrous THF dropwise to the alkoxide solution at 0 °C.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Causality: The highly nucleophilic alkoxide attacks the electron-deficient C1 position of the dinitrobenzene ring, leading to the displacement of the chloride ion.
-
-
Workup and Isolation:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Causality: The quench neutralizes any remaining base. Extraction isolates the organic product from inorganic salts.
-
Purification Protocol
-
The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
The fractions containing the desired product (identified by TLC) are combined and the solvent is removed under reduced pressure to yield the pure 1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene as a solid.
Spectral Analysis (Predicted)
The following spectral characteristics are predicted based on the structure and data from analogous compounds.[1][2][8][9][10]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~8.8 ppm (d, J ≈ 2.5 Hz, 1H): Aromatic proton at C3, ortho to two nitro groups.
-
δ ~8.4 ppm (dd, J ≈ 9.0, 2.5 Hz, 1H): Aromatic proton at C5, ortho to one nitro group and para to the other.
-
δ ~7.2 ppm (d, J ≈ 9.0 Hz, 1H): Aromatic proton at C6, ortho to the ether linkage.
-
δ ~4.7 ppm (t, J ≈ 5.5 Hz, 1H): Methine proton of the acetal (-CH(OCH₃)₂).
-
δ ~4.2 ppm (d, J ≈ 5.5 Hz, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-).
-
δ ~3.4 ppm (s, 6H): Methyl protons of the two methoxy groups (-OCH₃).
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~155 ppm: Aromatic carbon C1 (attached to the ether oxygen).
-
δ ~148, 140 ppm: Aromatic carbons C2 and C4 (attached to nitro groups).
-
δ ~128, 122, 116 ppm: Aromatic carbons C3, C5, and C6.
-
δ ~102 ppm: Acetal carbon (-CH(OCH₃)₂).
-
δ ~70 ppm: Methylene carbon (-O-CH₂-).
-
δ ~54 ppm: Methoxy carbons (-OCH₃).
-
-
IR Spectroscopy (KBr Pellet, cm⁻¹):
-
~1600, 1580: Aromatic C=C stretching.
-
~1530 (asymmetric) and ~1350 (symmetric): Strong N-O stretching vibrations of the nitro groups.
-
~1250: Ar-O-C stretching.
-
~1100, 1050: C-O stretching of the acetal.
-
-
Mass Spectrometry (EI):
-
M⁺ at m/z 242: Molecular ion peak.
-
Key Fragments: Loss of a methoxy group (-OCH₃) to give m/z 211. Loss of the dimethoxyethyl group to give the 2,4-dinitrophenoxy radical at m/z 183. A prominent peak at m/z 75 corresponding to [CH(OCH₃)₂]⁺.
-
Reactivity and Potential Applications
The utility of 1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene stems from the distinct reactivity of its functional groups.
Acetal Hydrolysis: Unmasking the Aldehyde
The primary reaction of interest is the acid-catalyzed hydrolysis of the dimethyl acetal to reveal the corresponding aldehyde, 2-(2,4-dinitrophenyl)acetaldehyde. This transformation is crucial for its application as a protected aldehyde synthon. The acetal group is stable under neutral and basic conditions, allowing for chemical modifications on other parts of a molecule, and can be deprotected when the aldehyde functionality is required.[11][12]
Caption: Acid-catalyzed hydrolysis of the acetal to yield the aldehyde.
Reduction of Nitro Groups
The nitro groups can be selectively or fully reduced to amines using various reducing agents (e.g., H₂/Pd, SnCl₂/HCl). This opens pathways to the synthesis of substituted anilines and benzodiazepine derivatives, which are common scaffolds in medicinal chemistry.
Potential Applications
-
Protected Aldehyde Synthon: Its primary role is as a stable, crystalline solid that can be used to introduce the 2-(2,4-dinitrophenyl)acetaldehyde moiety into complex molecules. This is particularly valuable in multi-step synthesis where a free aldehyde would be incompatible with preceding reaction conditions.
-
Derivatization Agent: While less common than DNPH, it could theoretically be used in analytical chemistry, where subsequent hydrolysis would generate a dinitrophenyl-tagged aldehyde.
-
Precursor for Heterocyclic Synthesis: The unmasked aldehyde and the potential for nitro group reduction make it a versatile precursor for synthesizing various heterocyclic compounds.
Safety and Handling
No specific safety data sheet (SDS) is available for 1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene. Therefore, it must be handled with the precautions appropriate for aromatic nitro compounds, which are generally toxic and potentially explosive.[13][14][15][16]
-
Toxicity: Dinitrobenzene derivatives are known to be toxic. They can be absorbed through the skin and may cause irritation.[14] Inhalation of dust and ingestion should be strictly avoided.[13][15] Overexposure to dinitroaromatic compounds can lead to methemoglobinemia.[6]
-
Flammability and Explosivity: While not as sensitive as 2,4-dinitrophenylhydrazine, many dry dinitro compounds are sensitive to shock, friction, and heat.[5][17] It should be stored away from heat and ignition sources.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[13][14]
-
Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.
Disclaimer: This guide is intended for informational purposes for trained professionals. All laboratory work should be conducted with a thorough risk assessment and adherence to established safety protocols.
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